molecular formula C11H18N2O2 B13182224 (1R,2R)-2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol

(1R,2R)-2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol

Cat. No.: B13182224
M. Wt: 210.27 g/mol
InChI Key: LECPBLJFNWXMAK-GHMZBOCLSA-N
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Description

(1R,2R)-2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a cyclohexane ring substituted with a hydroxyl group and an ethyl-pyrazolyl group, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound under acidic conditions.

    Attachment to Cyclohexane: The ethyl-pyrazolyl group is then attached to the cyclohexane ring via an ether linkage. This can be achieved through a nucleophilic substitution reaction where the hydroxyl group of cyclohexanol reacts with an ethyl-pyrazolyl halide in the presence of a base.

    Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient separation and purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclohexane derivative.

    Substitution: The ethyl-pyrazolyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a cyclohexane derivative.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

(1R,2R)-2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2R)-2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-2-(1-Methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
  • (1R,2R)-Ethyl 2-(1-Methyl-1H-pyrazol-4-yl)cyclopropanecarboxylate
  • N-((1R,2R)-2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl)methylcyclopropanamine

Uniqueness

(1R,2R)-2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol is unique due to its specific chiral configuration and the presence of both a hydroxyl group and an ethyl-pyrazolyl group. This combination of functional groups and stereochemistry makes it a valuable compound for studying chiral interactions and developing new synthetic methodologies.

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

(1R,2R)-2-(1-ethylpyrazol-4-yl)oxycyclohexan-1-ol

InChI

InChI=1S/C11H18N2O2/c1-2-13-8-9(7-12-13)15-11-6-4-3-5-10(11)14/h7-8,10-11,14H,2-6H2,1H3/t10-,11-/m1/s1

InChI Key

LECPBLJFNWXMAK-GHMZBOCLSA-N

Isomeric SMILES

CCN1C=C(C=N1)O[C@@H]2CCCC[C@H]2O

Canonical SMILES

CCN1C=C(C=N1)OC2CCCCC2O

Origin of Product

United States

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